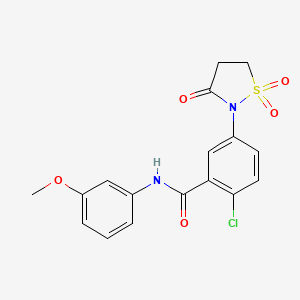
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide, also known as Isothiazolidinone-2 or PBIT, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
PBIT has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. PBIT has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, PBIT has been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for treating Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of PBIT involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PBIT also induces apoptosis or programmed cell death in cancer cells by activating the p53 pathway. Moreover, PBIT has been shown to bind to metal ions such as copper and zinc, which may play a role in its anti-cancer and anti-bacterial properties.
Biochemical and Physiological Effects:
PBIT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PBIT also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PBIT has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PBIT is its ability to selectively inhibit COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. Moreover, PBIT has been shown to be effective in low concentrations, which reduces the risk of toxicity. However, one of the limitations of PBIT is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PBIT. One area of interest is the development of PBIT-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of PBIT as a potential therapeutic agent for treating Alzheimer's disease. Furthermore, studies on the pharmacokinetics and pharmacodynamics of PBIT are needed to optimize its use in various experimental settings. Finally, the development of novel PBIT analogs with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoyl chloride with isothiazolidinone-2 in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and chlorinated to obtain the final compound. This synthesis method has been optimized to produce high yields of pure PBIT.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-25-13-4-2-3-11(9-13)19-17(22)14-10-12(5-6-15(14)18)20-16(21)7-8-26(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHBPZARXPXTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
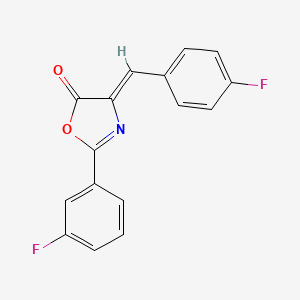
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
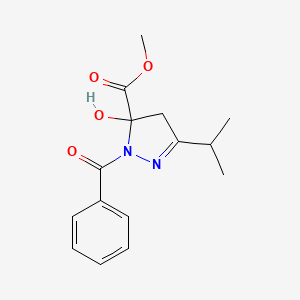
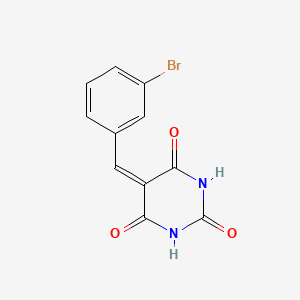
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
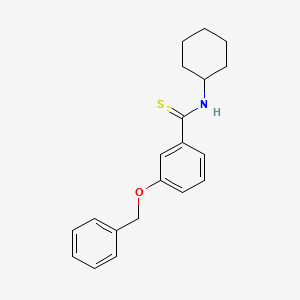
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
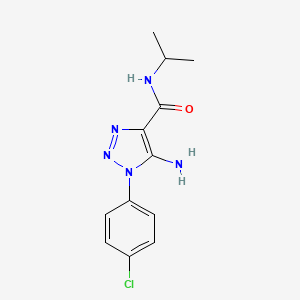
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
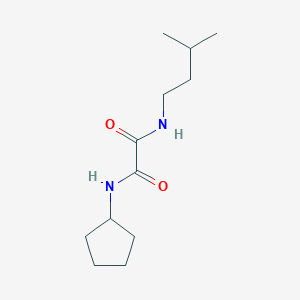
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)